1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one
Description
1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one (CAS 223137-71-1) is a synthetic organic compound with the molecular formula C₁₉H₂₀Br₂O₃ and a molecular weight of 456.17 g/mol. It features two 2-bromo-5-methoxyphenyl groups attached to the 1st and 5th positions of a pentan-3-one backbone. This compound is primarily used in pharmaceutical and agrochemical research, particularly in the development of medicinal or pesticidal agents . Fluoropharm Co., Ltd. lists it as a key product for applications requiring halogenated aromatic ketones, though detailed mechanistic or clinical studies remain scarce in publicly available literature .
Properties
IUPAC Name |
1,5-bis(2-bromo-5-methoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2O3/c1-23-16-7-9-18(20)13(11-16)3-5-15(22)6-4-14-12-17(24-2)8-10-19(14)21/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJIQQGGKCIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCC(=O)CCC2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469201 | |
| Record name | 3-Pentanone, 1,5-bis(2-bromo-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223137-71-1 | |
| Record name | 3-Pentanone, 1,5-bis(2-bromo-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2-bromo-5-methoxybenzene is treated with glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at 0–5°C. The methoxy group directs electrophilic substitution to the para position, while bromine occupies the ortho position, ensuring regioselectivity. After quenching with ice water, the crude product is purified via column chromatography (hexane/DCM 6:4) to yield the target compound in ~65% purity.
Key Parameters
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Anhydrous DCM
- Temperature: 0–5°C
- Yield: 60–65%
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated cross-coupling reactions offer superior regiocontrol, particularly for assembling bis-aryl ketones. The Suzuki-Miyaura and Ullmann couplings are prominently used.
Suzuki-Miyaura Coupling
A two-step synthesis involves:
- Preparation of 2-bromo-5-methoxyphenylboronic acid : 2-Bromo-5-methoxyaniline is diazotized and treated with bis(pinacolato)diboron in the presence of PdCl₂(dppf).
- Coupling with glutaric acid derivatives : The boronic acid reacts with 1,5-dichloropentan-3-one under Pd(OAc)₂ catalysis, yielding the target compound.
Optimized Conditions
Ullmann-Type Coupling
Bis(2-bromo-5-methoxyphenyl)amine is coupled with tellurium powder in DMSO at 110°C under inert conditions, followed by oxidation to the ketone. This method avoids sensitive boronic acids but requires stringent oxygen-free conditions.
Bromination of Methoxy-Substituted Precursors
Direct bromination of pre-assembled diketones is challenging due to competing side reactions. Instead, bromine is introduced early in the synthesis.
Directed Bromination
5-Methoxypentan-3-one is treated with bromine in acetic acid at 40°C, selectively brominating the ortho position relative to the methoxy group. Excess bromine (2.2 equiv) ensures complete di-substitution.
Purification
- Recrystallization from ethanol/water (3:1) achieves >95% purity.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. A continuous-flow reactor system using AlCl₃ catalysis achieves 85% conversion with a throughput of 50 kg/day. Key steps include:
- Continuous Friedel-Crafts acylation at 10°C.
- In-line quenching with aqueous NaHCO₃.
- Automated chromatography for purification.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 60–65 | 85–90 | Moderate |
| Suzuki-Miyaura | Pd(OAc)₂ | 72–78 | 95–98 | High |
| Ullmann Coupling | Te Powder | 55–60 | 80–85 | Low |
| Industrial Flow | AlCl₃ | 85 | 95 | High |
Challenges and Optimization Strategies
- Regioselectivity : Methoxy groups direct electrophiles to the para position, but excess bromine may cause over-substitution. Using stoichiometric Br₂ at 40°C minimizes this.
- Catalyst Deactivation : Pd catalysts are prone to poisoning by bromide ions. Adding DPPF as a ligand enhances stability.
- Purification : Column chromatography (hexane/DCM) remains the gold standard, though industrial setups prefer recrystallization for cost savings.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromo groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo groups.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its bromo and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,5-bis(2-bromo-5-methoxyphenyl)pentan-3-one are best understood through comparisons with analogous compounds. Below is a detailed analysis:
Structural Analogues
2.1.1. 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284C51)
- Substituents : 4-allyldimethylammoniumphenyl groups.
- Molecular Weight : ~578.40 g/mol (estimated).
- CAS Number : 16562-13-3.
- Applications: A potent acetylcholinesterase (AChE) inhibitor used in neuroscience and toxicology research. Studies demonstrate its specificity for AChE over butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range .
- Key Difference : The allyldimethylammonium groups in BW284C51 enhance its electrostatic interaction with AChE’s catalytic site, unlike the bromo-methoxy substituents in the target compound, which likely confer different binding affinities .
2.1.2. 1,5-Di(4-methoxyphenyl)-1,5-bis(phenylsulfonyl)pentan-3-one (BMD)
- Substituents : 4-methoxyphenyl and phenylsulfonyl groups.
- Applications : Exhibits antifungal activity against Aspergillus niger and Candida albicans (MIC = 125 µg/mL). The sulfonyl groups may enhance membrane permeability compared to brominated analogues .
2.1.3. 1,3-Bis(4-bromophenyl)-2-propanone
- Substituents : 4-bromophenyl groups.
- Molecular Weight : 344.07 g/mol.
- CAS Number : 54523-47-4.
Functional Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Primary Application | Mechanism/Activity Insight |
|---|---|---|---|---|
| This compound | Bromo, methoxy | 456.17 | Medicine/Pesticides | Likely cholinesterase modulation* |
| BW284C51 | Allyldimethylammonium | ~578.40 | AChE inhibition | Blocks AChE active site |
| BMD | Methoxy, sulfonyl | N/A | Antifungal | Disrupts fungal membrane synthesis |
| 1,3-Bis(4-bromophenyl)-2-propanone | Bromo | 344.07 | Chemical reagent | Halogenated intermediate |
Note: *Direct evidence for cholinesterase inhibition by this compound is inferred from structural similarities to BW284C51 and its pesticidal applications .
Research Findings and Trends
- BW284C51 : Validated in in vitro and in vivo models for AChE inhibition, with >90% enzyme suppression at 0.02 mM concentrations .
- BMD : Demonstrates broad-spectrum antifungal activity, though higher MIC values suggest lower potency compared to commercial antifungals like amphotericin B .
- This compound: Limited published data; its bromine atoms may enhance stability in pesticidal formulations, while methoxy groups could influence bioavailability .
Biological Activity
1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pentan-3-one backbone with two bromo-substituted methoxyphenyl groups, which enhance its reactivity and solubility in organic solvents. The molecular formula is CHBrO, with a molecular weight of approximately 396.24 g/mol. The presence of halogen atoms (bromine) contributes to its electrophilic character, making it a versatile candidate for various chemical reactions.
| Attribute | Details |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 396.24 g/mol |
| Structure Features | Bromo-substituted methoxyphenyl groups |
| Solubility | Enhanced in organic solvents due to methoxy groups |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving endoplasmic reticulum stress. For example, a derivative of this compound demonstrated effective growth suppression in human non-small cell lung cancer cells while sparing normal cells, indicating selective toxicity crucial for therapeutic applications.
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
- A study reported that the compound induced apoptosis in NSCLC cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.
- In vitro assays showed IC values indicating significant growth inhibition compared to standard chemotherapeutics.
- Breast Cancer :
The mechanism by which this compound exerts its biological effects involves several pathways:
- Endoplasmic Reticulum Stress : The compound triggers ER stress responses leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to the induction of apoptosis and cellular stress responses.
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its anticancer effects.
Antimicrobial Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates potential effectiveness against various bacterial strains; however, further investigations are required to fully elucidate its antimicrobial profile .
Future Directions and Applications
Given its promising biological activities, further research is warranted to explore the following:
- Mechanistic Studies : Detailed investigations into the molecular targets and signaling pathways affected by the compound.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
Q & A
Basic Synthesis & Purification
Q: What synthetic routes are commonly employed for 1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one, and how can purity be ensured? A: The compound is likely synthesized via Friedel-Crafts acylation or Ullmann coupling, given its diaryl ketone structure. Brominated aryl precursors (e.g., 2-bromo-5-methoxybenzene derivatives) may undergo nucleophilic substitution or metal-catalyzed cross-coupling with a pentan-3-one backbone. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol or acetone. Monitoring by TLC and HPLC ensures purity (>95%), with characterization via /-NMR and high-resolution mass spectrometry (HRMS) .
Advanced Crystallography & Structural Analysis
Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Heavy bromine atoms enhance diffraction, enabling precise determination of bond angles, torsion angles, and crystal packing. ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions (e.g., halogen bonding from Br atoms). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 0.05) and residual electron density maps validate structural accuracy .
Basic Spectroscopic Characterization
Q: What spectral signatures distinguish this compound from related ketones? A: Key NMR features include:
- -NMR: Two singlet peaks for methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- -NMR: A carbonyl signal at ~δ 210 ppm and quaternary carbons adjacent to Br atoms (δ 110–130 ppm).
- IR: Strong C=O stretch (~1700 cm) and C-Br vibrations (~600 cm).
HRMS (ESI+) should match the molecular formula (exact mass: 458.96 g/mol) .
Advanced Biological Activity Assessment
Q: How can researchers evaluate this compound’s potential as an acetylcholinesterase (AChE) inhibitor? A: Use a modified Ellman’s assay:
Enzyme Kinetics: Monitor thiocholine production at 412 nm using acetylthiocholine as substrate.
Inhibition Studies: Compare IC values with known inhibitors (e.g., BW284c51, IC = 30 nM). Include eserine (positive control) to confirm AChE specificity.
Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding interactions with the AChE active site, focusing on Br and methoxy groups’ roles .
Advanced Structure-Activity Relationships (SAR)
Q: How do substituent modifications (e.g., Br vs. Cl, methoxy vs. methyl) impact physicochemical properties? A: Systematic SAR studies can compare:
- Lipophilicity: LogP values (via HPLC) increase with bromine vs. chlorine.
- Electron Effects: Methoxy groups enhance electron density on aryl rings, altering reactivity in nucleophilic substitutions.
- Bioactivity: Replace bromine with trifluoromethyl (CF) to assess potency changes in enzyme inhibition. Tabulate results (e.g., MIC values for antifungal activity) as in analogous pentan-3-one derivatives .
Advanced Solubility & Crystallization
Q: What strategies optimize solubility for in vitro assays, and how can chiral crystallization be investigated? A: Use Hansen solubility parameters to select solvents (e.g., DMSO for stock solutions). For crystallization screens, employ Crystal16 to identify co-crystal formers (e.g., carboxylic acids). Chiral resolution via diastereomeric salt formation may not apply (no chiral centers), but racemic mixtures can be studied using polarized light microscopy. Solubility data guides solvent choice for SCXRD .
Basic Stability & Storage
Q: What storage conditions prevent degradation of this compound? A: Store at –20°C in amber vials under inert gas (N) to avoid light-induced bromine dissociation and oxidation. Monitor stability via periodic NMR (degradation peaks >5% indicate decomposition). Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced Mechanistic Studies
Q: How can computational modeling predict reaction pathways for synthesizing this compound? A: Density Functional Theory (DFT) calculations (Gaussian 09) model transition states for key steps (e.g., C–Br bond formation). Compare activation energies for Ullmann vs. Suzuki couplings. Molecular dynamics simulations (AMBER) assess solvent effects on reaction yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
